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Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that
belongs to the group of "Good's buffers," first described by Norman Good and his colleagues in
1966.[1] Its chemical structure features a morpholine ring and a propanesulfonic acid group,
which confers favorable properties for a wide range of biological and biochemical applications.
[1][2] With a pKa of 7.20 at 25°C, MOPS is an excellent buffering agent for maintaining a
stable, near-neutral pH in many biological systems.[1][3] This technical guide provides a
comprehensive overview of the chemical properties of MOPS, detailed experimental protocols
for its use, and visual workflows to aid in experimental design.

Core Chemical and Physical Properties

MOPS is a white crystalline powder with high water solubility.[4][5] Its zwitterionic nature at
physiological pH makes it a versatile buffer for a variety of experimental conditions.[2] The key
guantitative properties of MOPS are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b056913?utm_src=pdf-interest
https://www.benchchem.com/product/b056913?utm_src=pdf-body
https://www.thermofisher.com/be/en/home/references/ambion-tech-support/northern-analysis/general-articles/the-basics-northern-analysis.html
https://www.thermofisher.com/be/en/home/references/ambion-tech-support/northern-analysis/general-articles/the-basics-northern-analysis.html
https://www.news-medical.net/life-sciences/Northern-Blot-RNA-Blot.aspx
https://www.benchchem.com/product/b056913?utm_src=pdf-body
https://www.thermofisher.com/be/en/home/references/ambion-tech-support/northern-analysis/general-articles/the-basics-northern-analysis.html
https://bio.libretexts.org/Bookshelves/Microbiology/Microbiology_(Boundless)/07%3A_Microbial_Genetics/7.25%3A_Molecular_Techniques/7.25C%3A_Northern_Blots
https://www.benchchem.com/product/b056913?utm_src=pdf-body
https://www.benchchem.com/product/b056913?utm_src=pdf-body
https://patents.google.com/patent/US6338964B1/en
https://m.youtube.com/watch?v=U5R7t_AYogw
https://www.news-medical.net/life-sciences/Northern-Blot-RNA-Blot.aspx
https://www.benchchem.com/product/b056913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value References

3-(Morpholin-4-yl)propane-1-

UPAC Name sulfonic acid ]
CAS Number 1132-61-2 (free acid) [1]
Molecular Formula C7H1sNO4S [1]
Molecular Weight 209.26 g/mol [1]

pKa (at 25°C) 7.20 [1][6]
Effective Buffering pH Range 6.5-7.9 [31[6]
Melting Point 277-281 °C (decomposes) [51[7118]
Appearance White crystalline powder [3114]
Solubility in Water 500 mg/mL [6]
ApKa/AT -0.0152 [6]

Applications in Research and Development

MOPS is widely utilized in life sciences research due to its desirable characteristics, which
include:

e Minimal Metal lon Interaction: Unlike some other common buffers, MOPS shows minimal
chelation with most metal ions, making it suitable for use in solutions containing metal ions.

[4119]

e Low UV Absorbance: MOPS is essentially transparent to UV light, which is advantageous for
spectrophotometric assays.[3][10]

» Biocompatibility: It is generally considered non-toxic to a wide range of cells and is frequently
used in cell culture media.[11][12]

Key application areas include:
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RNA Electrophoresis: MOPS is a standard component of running buffers for denaturing
agarose gel electrophoresis of RNA, as it helps to maintain the integrity of the RNA
molecules during separation.[10][13][14]

Protein Purification: It is used as a buffering agent in various chromatography techniques,
including affinity, ion-exchange, and size-exclusion chromatography, to maintain a stable pH
environment that preserves protein structure and function.[2][15]

Cell Culture: MOPS is incorporated into various cell culture media for bacteria, yeast, and
mammalian cells to provide stable pH control.[4][12]

Enzyme Assays: Its stable buffering capacity in the neutral pH range makes it ideal for a
variety of enzyme activity assays.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing MOPS buffer.

Denaturing RNA Agarose Gel Electrophoresis

This protocol is used for the separation of RNA molecules under denaturing conditions to

analyze their size and integrity.

Materials:

High-quality agarose

10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)
37% (12.3 M) Formaldehyde (handle in a fume hood)

Nuclease-free water

RNA sample

Formaldehyde Load Dye (e.g., NorthernMax™ Formaldehyde Load Dye)

Ethidium bromide or other RNA stain
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Procedure:

o Gel Preparation (1% Agarose Gel): a. In a fume hood, add 1.0 g of agarose to 72 mL of
nuclease-free water in a flask. b. Heat in a microwave until the agarose is completely
dissolved. c. Allow the solution to cool to approximately 60°C. d. Add 10 mL of 10X MOPS
buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.[1][4] e. Pour the gel into a
casting tray with the appropriate comb and allow it to solidify for at least 1 hour at room
temperature.[6]

o Sample Preparation: a. For each RNA sample, mix 1-3 pg of RNA with 3 volumes of
Formaldehyde Load Dye.[1] b. Heat the samples at 65-70°C for 5-15 minutes to denature the
RNA.[1] c. Immediately place the samples on ice to prevent renaturation.

o Electrophoresis: a. Place the solidified gel in the electrophoresis tank and add 1X MOPS
running buffer until the gel is submerged by a few millimeters.[1] b. Load the denatured RNA
samples into the wells. c. Run the gel at 5-6 V/cm.[1] Monitor the migration of the dye front.

 Visualization: a. If ethidium bromide was not included in the loading dye, stain the gel in a 0.5
pg/mL ethidium bromide solution for 10-20 minutes.[6] b. Destain the gel in nuclease-free
water for 10-20 minutes. c. Visualize the RNA bands on a UV transilluminator.
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Caption: Workflow for denaturing RNA agarose gel electrophoresis using MOPS buffer.
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Protein Purification using Affinity Chromatography with
MOPS Buffer

This protocol outlines a general procedure for purifying a His-tagged protein using Nickel-NTA
(Ni-NTA) affinity chromatography with MOPS-based buffers.

Materials:

E. coli cell pellet expressing a His-tagged protein

Lysis Buffer: 50 mM MOPS, 300 mM NacCl, 10 mM Imidazole, pH 8.0
Wash Buffer: 50 mM MOPS, 300 mM NacCl, 20 mM Imidazole, pH 8.0
Elution Buffer: 50 mM MOPS, 300 mM NacCl, 250 mM Imidazole, pH 8.0
Ni-NTA Agarose resin

Chromatography column

Procedure:

Cell Lysis: a. Resuspend the cell pellet in ice-cold Lysis Buffer. b. Lyse the cells using
sonication or a French press on ice. c. Centrifuge the lysate at >10,000 x g for 30 minutes at
4°C to pellet cell debris. d. Collect the clarified supernatant containing the soluble protein.

Column Preparation and Equilibration: a. Pack the Ni-NTA agarose resin into a
chromatography column. b. Equilibrate the column by washing with 5-10 column volumes of
Lysis Buffer.

Protein Binding: a. Load the clarified lysate onto the equilibrated column. Allow the lysate to
flow through the column by gravity or at a slow, controlled flow rate. b. Collect the flow-
through fraction for analysis.

Washing: a. Wash the column with 10-20 column volumes of Wash Buffer to remove non-
specifically bound proteins. b. Collect the wash fractions for analysis.
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o Elution: a. Elute the bound His-tagged protein by applying the Elution Buffer to the column. b.
Collect the eluate in fractions. c. Monitor the protein concentration in the fractions using a

protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.

e Analysis: a. Analyze the collected fractions (lysate, flow-through, wash, and elution) by SDS-

PAGE to assess the purity of the target protein.
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Caption: Workflow for His-tagged protein purification using MOPS-buffered solutions.
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Preparation of MOPS-Buffered Minimal Medium for E.
coli

This protocol is for preparing a defined minimal medium for the cultivation of E. coli, where
MOPS provides the primary buffering capacity.

Materials:

MOPS (free acid)

e Tricine

« KOH

e FeS0a4-7H20

e NHa4Cl

e K2S0a4

e CaCl2-2H20

e MgCl2

o NaCl

¢ Micronutrient stock solution

e Carbon source (e.g., glucose)

e KoHPOa4

Procedure:

e Preparation of 10X MOPS Mixture: a. In approximately 300 mL of nuclease-free water,
dissolve 83.72 g of MOPS and 7.17 g of Tricine.[13] b. Adjust the pH to 7.4 with 10 M KOH.
[13] c. Bring the total volume to 440 mL with nuclease-free water. d. Prepare a fresh 0.01 M
FeS0a4-7H20 solution and add it to the MOPS/Tricine solution.[13] e. In the specified order,
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add the following stock solutions: 50 mL of 1.9 M NH4ClI, 10 mL of 0.276 M K2SQOa, 0.25 mL
of 0.02 M CaClz2-:2Hz20, 2.1 mL of 2.5 M MgClz, 100 mL of 5 M NaCl, and 0.2 mL of a
micronutrient stock.[13] f. Add autoclaved nuclease-free water to a final volume of 1 L. g.
Filter sterilize the 10X MOPS mixture through a 0.2 um filter and store in aliquots at -20°C.
[13]

o Preparation of Working MOPS Minimal Medium: a. To 880 mL of nuclease-free water, add
100 mL of the 10X MOPS mixture and 10 mL of 0.132 M KzHPOQa.[13] b. Adjust the final pH
to 7.2 with 10 M NaOH.[13] c. Filter sterilize the complete medium. d. Before use, aseptically
add a sterile carbon source (e.g., 10 mL of 100X glucose stock for a final concentration of
0.1%).[13]

Conclusion

3-(N-morpholino)propanesulfonic acid is a robust and versatile zwitterionic buffer with a wide
range of applications in molecular biology, biochemistry, and cell biology. Its favorable chemical
properties, including a physiologically relevant pKa, minimal metal ion binding, and low UV
absorbance, make it an indispensable tool for researchers. The detailed protocols and
workflows provided in this guide offer a practical framework for the successful implementation
of MOPS in various experimental settings, from routine analysis to complex purification
schemes. Proper preparation and use of MOPS-based buffers are critical for ensuring the
reliability and reproducibility of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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